molecular formula C20H16FN3O4 B2548707 N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 922043-42-3

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2548707
CAS No.: 922043-42-3
M. Wt: 381.363
InChI Key: RWYIEMIZKRVBJU-UHFFFAOYSA-N
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Description

N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a benzofuran core substituted with an ethoxy group at position 7, fused to a 1,3,4-oxadiazole ring. The acetamide moiety is substituted with a 4-fluorophenyl group, which is a common pharmacophore in bioactive molecules due to its electron-withdrawing properties and metabolic stability. The ethoxy group on benzofuran may enhance lipophilicity and influence binding to biological targets, while the oxadiazole ring contributes to π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-2-26-15-5-3-4-13-11-16(27-18(13)15)19-23-24-20(28-19)22-17(25)10-12-6-8-14(21)9-7-12/h3-9,11H,2,10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYIEMIZKRVBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole rings with the acetamide moiety using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazole, including N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, exhibit significant antimicrobial properties. Studies have evaluated these compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating their potential as antibacterial agents . The incorporation of fluorine atoms in the structure has been linked to enhanced antibacterial activity, making this compound a candidate for further development in antibiotic therapies.

Histone Deacetylase Inhibition
The compound has also been identified as a potential inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in various cellular processes including gene expression and cell cycle regulation. Inhibition of HDAC6 is being explored for its therapeutic implications in cancer and neurodegenerative diseases . The unique oxadiazole moiety contributes to the compound's ability to interact with the enzyme's active site, thereby modulating its activity.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the compound may interact with specific molecular targets within cells, influencing pathways related to inflammation and cell survival. This interaction could lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Target/Pathway Findings Reference
AntibacterialE. coli, S. aureusSignificant inhibition observed; potential for drug development
HDAC6 InhibitionCancer therapyInhibitory effects noted; implications for cancer treatment
Anti-inflammatoryCytokine modulationPotential reduction in inflammatory markers

Mechanism of Action

The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide would depend on its

Biological Activity

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran moiety, which is known for various biological activities.
  • An oxadiazole ring, which has been associated with antimicrobial and anticancer properties.
  • A fluorophenyl group that enhances its pharmacological profile.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:

  • Oxadiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, often being comparable to established antibiotics like kanamycin .
Compound TypeBacterial StrainMIC (µg/mL)
OxadiazoleStaphylococcus aureus12.5 - 25
OxadiazoleEscherichia coli25 - 50
OxadiazolePseudomonas aeruginosa50 - 100

Antifungal Activity

The antifungal potential of oxadiazole derivatives has also been documented:

  • Compounds similar to this compound have demonstrated activity against Candida albicans and Aspergillus niger, with effective MIC values ranging from 1.6 to 25 µg/mL .

Anticancer Activity

The anticancer effects of oxadiazole derivatives are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation:

  • Studies have shown that these compounds can block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell growth .
Compound TypeCancer Cell LineIC50 (µM)
OxadiazoleHeLa (cervical cancer)10 - 20
OxadiazoleMCF7 (breast cancer)15 - 30

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds inhibit critical enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis.
  • Cell Cycle Arrest : Anticancer properties may arise from the induction of apoptosis in cancer cells through the inhibition of growth factor signaling pathways.

Case Studies

Recent studies have highlighted the promising nature of oxadiazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of oxadiazole compounds exhibited strong antibacterial activity against MRSA strains with MIC values comparable to traditional antibiotics .
  • Antifungal Screening : Another investigation found that specific oxadiazole derivatives were effective against resistant strains of fungi, suggesting their potential as therapeutic agents in antifungal treatments .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Benzofuran-Oxadiazole Core: The target compound shares this core with several bioactive analogs. For example: 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (): Replaces the ethoxy group with bromine and includes a thioether linkage. Bromine increases molecular weight and may alter electronic properties .
Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents on Oxadiazole Acetamide Substituent Molecular Weight
Target Compound Benzofuran-Oxadiazole 7-Ethoxybenzofuran 4-Fluorophenyl ~413.4 (calc.)
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzofuran-Oxadiazole-Thio 5-Bromobenzofuran 4-Fluorophenyl ~492.3 (calc.)
N-(4-Fluorobenzyl)-2-{[5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Isoxazole-Oxadiazole-Thio 5-Methylisoxazole 4-Fluorobenzyl 348.35

Antimicrobial Activity:

  • Benzofuran-Oxadiazole Derivatives : highlights 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) as a potent antimicrobial agent. The 4-fluorophenyl group in the target compound may offer similar or enhanced activity due to fluorine’s electronegativity and metabolic stability .
  • N-Substituted Oxadiazole Derivatives: reports that compounds with 4-chlorophenyl substituents (e.g., 6f and 6o) exhibit strong antimicrobial activity.

Enzyme Inhibition:

  • Tyrosinase and COX-2 Inhibition : Analogous compounds in and demonstrate activity against tyrosinase and COX-2. The ethoxy group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to bromine in ’s tyrosinase inhibitor .

Physicochemical Properties:

  • Solubility : Fluorine and oxadiazole may enhance aqueous solubility relative to purely aromatic analogs (e.g., ’s triazole derivatives) .

Q & A

Q. What are the recommended synthetic routes for N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the 7-ethoxy-1-benzofuran-2-carboxylic acid intermediate via cyclization of 2-hydroxy-4-ethoxybenzoic acid with bromoacetaldehyde diethyl acetal under acidic conditions .
  • Step 2 : Convert the carboxylic acid to a hydrazide derivative, followed by cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring .
  • Step 3 : Couple the oxadiazole intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Key Validation : Monitor reaction progress via TLC and confirm final structure using 1H NMR^{1}\text{H NMR} (e.g., aromatic proton integration at δ 6.8–7.4 ppm) and HRMS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to resolve aromatic protons (e.g., benzofuran and fluorophenyl moieties) and confirm ethoxy (-OCH2_2CH3_3) and acetamide (-NHCO-) groups .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+^+ at m/z 424.1234) to verify purity .
  • Fluorescence Spectroscopy : Useful for assessing electronic properties; measure emission maxima (e.g., λ~350–400 nm) in DMSO or acetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on benzofuran) using analogs from Pharmacopeial Forum data to identify critical pharmacophores .
  • Dose-Response Validation : Replicate studies with a wider concentration range (e.g., 0.1–100 μM) and calculate IC50_{50} values using nonlinear regression models .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., chloroform/methanol, 3:1 v/v) to enhance solubility and slow evaporation rates for single-crystal growth .
  • Temperature Gradients : Gradually reduce temperature from 40°C to 4°C over 72 hours to promote ordered lattice formation .
  • Data Collection : Resolve torsional angles of the oxadiazole and benzofuran rings using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement .

Q. Which computational modeling approaches are suitable for studying its structure-activity relationships (SAR)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-density distribution across the oxadiazole ring .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2 or EGFR kinase), focusing on hydrogen-bond interactions with the acetamide and fluorophenyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the benzofuran-oxyadiazole scaffold in aqueous and lipid bilayer environments .

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